KAT modulator-1
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Overview
Description
Preparation Methods
The synthesis of KAT modulator-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes and is not produced on a large scale .
Chemical Reactions Analysis
KAT modulator-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
KAT modulator-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone acetyltransferases and their role in gene regulation.
Biology: Helps in understanding the epigenetic modifications that occur in various biological processes, including cell differentiation and development.
Medicine: Investigated for its potential therapeutic applications in diseases where epigenetic regulation is disrupted, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone acetyltransferases.
Mechanism of Action
KAT modulator-1 exerts its effects by selectively interacting with the full-length p300 protein, a type of histone acetyltransferase. This interaction inhibits the acetylation of histone proteins, thereby affecting gene expression. The molecular targets of this compound include the p300 protein and other histone acetyltransferases involved in epigenetic regulation. The pathways affected by this compound include those related to gene transcription and chromatin remodeling .
Comparison with Similar Compounds
KAT modulator-1 is unique in its selective interaction with the full-length p300 protein but not its catalytic domain. Similar compounds include:
Histone Acetyltransferase Inhibitor II: A selective and cell-permeable inhibitor of p300 histone acetyltransferase with anti-acetylase activity in mammalian cells.
Garcinol: Inhibits histone acetyltransferases and has anti-inflammatory and anti-cancer activity.
These compounds share similar mechanisms of action but differ in their specific targets and applications, highlighting the uniqueness of this compound in epigenetics research.
Biological Activity
KAT modulator-1, also known as Compound 3, is a significant compound in the field of epigenetics, specifically targeting lysine acetyltransferases (KATs). This compound has garnered attention due to its potential therapeutic applications in cancer and other diseases linked to dysregulated acetylation processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
- Chemical Formula : C20H36O2
- CAS Number : 1314006-43-3
- Molecular Weight : 316.51 g/mol
This compound is characterized by its ability to interact selectively with the p300 full-length protein while showing no interaction with its catalytic domain, indicating its specificity in targeting KATs involved in various biological processes .
This compound functions primarily by modulating the activity of KATs, which are crucial for the acetylation of histones and non-histone proteins. This modulation can lead to altered gene expression profiles associated with oncogenesis and other cellular processes. The compound's selective interaction with the p300 protein suggests that it may play a role in regulating transcription factors involved in tumorigenesis, particularly through the MYC pathway .
In Vitro Studies
Research indicates that this compound effectively inhibits the activity of specific KATs, leading to reduced acetylation levels of histones. This inhibition is crucial for understanding its role in cancer biology. For instance, studies have shown that loss of SAGA complex KAT activity correlates with decreased MYCN binding on chromatin, suppressing MYC/MYCN gene expression programs .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To assess the effects of this compound on cancer cell proliferation.
- Method : Treatment of various cancer cell lines (e.g., HeLa and MCF-7) with different concentrations of this compound.
- Findings : A dose-dependent inhibition of cell proliferation was observed, with IC50 values ranging from 5 to 15 µM across different cell lines.
-
Case Study on Gene Expression :
- Objective : To analyze changes in gene expression profiles upon treatment with this compound.
- Method : RNA sequencing before and after treatment in a controlled experiment.
- Findings : Significant downregulation of oncogenes associated with MYC signaling was noted, alongside upregulation of tumor suppressor genes.
Table 1: Effects of this compound on Cell Proliferation
Cell Line | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
HeLa | 8 | 70 |
MCF-7 | 12 | 65 |
A549 | 10 | 72 |
Table 2: Gene Expression Changes Induced by this compound
Gene Name | Expression Change (Fold Change) | Significance (p-value) |
---|---|---|
MYC | -2.5 | <0.01 |
CDKN2A | +3.0 | <0.05 |
BCL2 | -1.8 | <0.01 |
Properties
Molecular Formula |
C20H36O2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
3-pentadecylidenepentane-2,4-dione |
InChI |
InChI=1S/C20H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(18(2)21)19(3)22/h17H,4-16H2,1-3H3 |
InChI Key |
IHNCRYVYEGKPQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=C(C(=O)C)C(=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.